![molecular formula C17H13ClFNO2S B5754921 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide](/img/structure/B5754921.png)
3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the expression of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It may also inhibit the expression of pro-inflammatory cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential for use as a novel anticancer agent. However, its limitations include its low solubility in water and its potential toxicity.
Future Directions
There are many potential future directions for research on 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide. Some of these include investigating its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's, exploring its mechanism of action in more detail, and developing more efficient synthesis methods to improve its solubility and reduce its toxicity.
Conclusion
In conclusion, 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide is a chemical compound that has shown potential for use in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its potential applications as an anticancer, anti-inflammatory, and antimicrobial agent make it a promising area of research for the future. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide involves the reaction of 2-bromo-1-(2-methoxybenzyl)-6-fluorobenzothiophene with potassium thiocyanate in the presence of copper(I) iodide. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product.
Scientific Research Applications
Research on 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has shown its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
properties
IUPAC Name |
3-chloro-6-fluoro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2S/c1-22-13-5-3-2-4-10(13)9-20-17(21)16-15(18)12-7-6-11(19)8-14(12)23-16/h2-8H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBCHUDWPNUGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-fluoro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide |
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